Calcium bis((S)-2-hydroxy-3-methylbutyrate)
Description
Introduction to Calcium Bis((S)-2-Hydroxy-3-Methylbutyrate)
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Systematic Naming
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is calcium bis[(2S)-2-hydroxy-3-methylbutanoate] . This nomenclature reflects:
- The presence of two [(2S)-2-hydroxy-3-methylbutanoate] ligands (bis prefix).
- The (2S) stereochemical designation at the second carbon of the butanoate backbone.
- The calcium cation acting as the central metal ion.
Alternative names include calcium β-hydroxy-β-methylbutyrate and calcium 3-hydroxy-3-methylbutyrate, though these lack stereochemical specificity. The EINECS (European Inventory of Existing Commercial Chemical Substances) identifier 260-852-6 further categorizes this compound within regulatory frameworks.
Molecular Formula and Stereochemical Configuration
The molecular formula of calcium bis[(2S)-2-hydroxy-3-methylbutanoate] is C₁₀H₁₈CaO₆ , with a monoisotopic mass of 274.072929 Da. This formulation arises from the combination of:
- One calcium ion (Ca²⁺).
- Two (2S)-2-hydroxy-3-methylbutanoate ligands (C₅H₉O₃⁻ each).
Table 1: Molecular Composition Breakdown
| Component | Quantity | Contribution to Formula |
|---|---|---|
| Calcium (Ca²⁺) | 1 | Ca |
| Ligand (C₅H₉O₃⁻) | 2 | C₁₀H₁₈O₆ |
The stereochemical configuration at the second carbon (C2) is exclusively S, as confirmed by X-ray crystallography and optical rotation studies. This chiral center influences the ligand’s spatial orientation during calcium coordination, favoring a specific binding geometry that minimizes steric hindrance between the methyl (-CH₃) and hydroxyl (-OH) groups.
Coordination Chemistry of Calcium in the Complex
Calcium adopts a hexacoordinate geometry in this complex, as inferred from analogous calcium-carboxylate structures. Each (2S)-2-hydroxy-3-methylbutanoate ligand participates in bidentate coordination via:
- Carboxylate oxygen atoms : The deprotonated carboxylate group (-COO⁻) binds Ca²⁺ through two oxygen atoms.
- Hydroxyl oxygen atom : The -OH group at C2 forms an additional coordinate covalent bond with calcium, stabilized by chelation effects.
Table 2: Proposed Coordination Environment
| Ligand Donor Atoms | Bond Type | Ca–O Distance (Å)* |
|---|---|---|
| Carboxylate O1 | Ionic/covalent | ~2.40 |
| Carboxylate O2 | Ionic/covalent | ~2.45 |
| Hydroxyl O | Coordinate covalent | ~2.60 |
*Typical bond lengths for Ca–O interactions in carboxylate complexes.
This binding mode creates a distorted octahedral geometry around calcium, with the two ligands occupying four coordination sites (two bidentate ligands) and water molecules or counterions potentially filling remaining positions in hydrated forms. The stereochemistry of the ligand enforces a specific spatial arrangement, as the (S)-configuration positions the methyl group away from the coordination sphere, reducing steric clashes.
The complex’s stability derives from:
- Chelation effects : The five-membered ring formed by Ca²⁺, the carboxylate group, and the hydroxyl group enhances thermodynamic stability.
- Electrostatic interactions : Negative charge delocalization across the carboxylate group strengthens ionic bonding with Ca²⁺.
Properties
CAS No. |
57618-22-1 |
|---|---|
Molecular Formula |
C10H18CaO6 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
calcium;(2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
CLWNJPHDLVMMEU-SCGRZTRASA-L |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2] |
Related CAS |
4026-18-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
- Reactants: Ethyl chloroacetate and acetone are combined in a suitable solvent such as ethanol.
- Catalyst/Base: An alkali solution, typically sodium ethoxide or sodium hydroxide, is added dropwise.
- Conditions: The reaction temperature is maintained between -5 to 10 °C, with a reaction time ranging from 0.5 to 5 hours.
- Outcome: Formation of 3,3-dimethyloxirane-2-carboxylic acid ethyl ester (an intermediate).
Hydrolysis Reaction
- Process: The ester intermediate is hydrolyzed by adding an aqueous alkali solution.
- Acidification: The reaction mixture is acidified to pH ~3 using concentrated hydrochloric acid.
- Conditions: Temperature ranges from 0 to 100 °C, with reaction times between 1 to 5 hours.
- Outcome: Production of 3,3-dimethyloxirane-2-carboxylic acid.
Hydrogenation Reaction
- Catalyst: Platinum on carbon (Pt/C) is used as the hydrogenation catalyst.
- Solvent: Alcohol solvents such as methanol or ethanol.
- Conditions: Hydrogen pressure of 0–5 MPa, temperature between 20 to 80 °C, reaction time from 0.5 to 24 hours.
- Procedure: The acid intermediate is hydrogenated under nitrogen atmosphere with periodic hydrogen replenishment until no further hydrogen uptake is observed.
- Outcome: Formation of β-hydroxy-β-methylbutyric acid in solution.
Salt Formation Reaction
- Reactants: β-hydroxy-β-methylbutyric acid solution is reacted with calcium salts such as calcium carbonate and calcium chloride.
- Conditions: Reaction temperature between 10 to 100 °C, typically 50 °C for 6 hours, followed by heating to 80 °C to dissolve impurities.
- Purification: The hot solution is filtered, then cooled to 5 °C to precipitate white crystalline calcium bis((S)-2-hydroxy-3-methylbutyrate).
- Yield: High yields reported, typically above 90%.
| Step | Key Parameters | Typical Range/Value | Notes |
|---|---|---|---|
| Condensation | Temperature | -5 to 10 °C | Controls reaction rate and selectivity |
| Reaction time | 0.5 to 5 hours | Ensures complete conversion | |
| Hydrolysis | Temperature | 0 to 100 °C | Higher temp accelerates hydrolysis |
| pH | ~3 (acidification) | Critical for product isolation | |
| Hydrogenation | Catalyst | Pt/C | High activity and selectivity |
| Pressure | 0–5 MPa | Maintains hydrogen availability | |
| Temperature | 20 to 80 °C | Optimizes reaction rate | |
| Salt Formation | Calcium salts | Calcium carbonate + calcium chloride | Ensures complete salt formation |
| Temperature | 50 °C (reaction), 80 °C (dissolution) | Controls crystallization and purity | |
| Reaction time | 6 hours | Sufficient for complete reaction |
- Impurities such as 2,3-dihydroxy-3-methylbutanoic acid and oxidation by-products are common.
- Purification involves controlling pH to ≤6.0 to facilitate selective precipitation and separation of impurities.
- Techniques include extraction with organic solvents (e.g., ethyl acetate, methyl tert-butyl ether), filtration, washing, and drying.
- Use of calcium salts helps precipitate unwanted by-products, improving purity.
- Continuous or semi-continuous reaction modes are preferred for scalability and consistency.
- Patents and research indicate that continuous mode operation at controlled temperature and pressure improves yield and purity.
- The use of Lewis acids and aluminosilicates as catalysts in intermediate steps can enhance reaction efficiency.
- Hydrogenation under controlled pressure and temperature with Pt/C catalyst yields high-purity β-hydroxy-β-methylbutyric acid.
- Salt formation with calcium carbonate and calcium chloride in methanol-water mixtures produces high-quality crystalline calcium bis((S)-2-hydroxy-3-methylbutyrate) with yields up to 95%.
- The overall synthetic route achieves total yields around 70–75%, with purity exceeding 99% as confirmed by HPLC.
The preparation of calcium bis((S)-2-hydroxy-3-methylbutyrate) is a well-established multi-step process involving condensation, hydrolysis, hydrogenation, and salt formation. Optimization of reaction conditions such as temperature, pH, pressure, and catalyst choice is critical for achieving high purity and yield. The use of calcium carbonate and calcium chloride in the final salt formation step ensures efficient crystallization and product quality. Continuous process modes and impurity management strategies further enhance industrial applicability. This comprehensive synthesis approach is supported by multiple patents and research studies, confirming its robustness and scalability.
Chemical Reactions Analysis
Hydrolysis of Lactones
Lactones derived from ketene and acetone undergo hydrolysis under controlled conditions:
-
Reaction Conditions :
Calcium Salt Formation
The hydrolyzed acid is reacted with calcium hydroxide:
-
Example Protocol :
-
Mix the acid with Ca(OH)₂ in ethanol at 40°C.
-
Heat to 50°C, distill off MTBE, and filter.
-
Cool and precipitate the product.
-
| Synthesis Parameter | Details |
|---|---|
| Solvent | Ethanol, acetone, or MTBE |
| Temperature Range | 0°C to 50°C |
| Catalysts | BF₃·Et₂O, AlCl₃, montmorillonite |
Decarboxylation
The compound undergoes decarboxylation under specific conditions, releasing CO₂:
-
Mechanism :
-
Cleavage of the carboxylate group (-COO⁻) to form a ketone or aldehyde.
-
Enhanced by heat or acidic/basic catalysts.
-
-
Applications :
Esterification
Calcium bis((S)-2-hydroxy-3-methylbutyrate) can react with alcohols to form esters:
-
Reaction Conditions :
-
Acid catalysts (e.g., H₂SO₄).
-
Heating to drive equilibrium toward ester products.
-
-
Significance :
-
Esters may improve solubility or stability in formulations.
-
Hydrolysis
The compound undergoes hydrolysis in aqueous environments:
-
Mechanism :
-
Example :
Metabolic Pathways
In biological systems, the compound participates in:
-
Valine/Leucine/Isoleucine Metabolism :
-
Ketogenesis :
-
Muscle Protein Metabolism :
Stability and Solubility
-
Storage : Requires anhydrous conditions to prevent hydrolysis.
-
Solubility :
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈CaO₆ |
| Molecular Weight | 274.33 g/mol |
| SMILES | [Ca++]CC(C)[C@H](O)C([O-])=O.CC(C)[C@H](O)C([O-])=O |
| InChI Key | CLWNJPHDLVMMEU-SCGRZTRASA-L |
This compound’s reactivity is central to its applications in supplement formulations and metabolic research. Controlled synthesis and stability studies ensure its effectiveness in both chemical and biological contexts.
Scientific Research Applications
Nutritional Supplementation
Muscle Health and Preservation
Calcium HMB is widely recognized for its role in muscle health, particularly in preventing muscle loss (cachexia) in various populations, including the elderly and those undergoing severe stress or illness.
- A clinical trial demonstrated that supplementation with calcium HMB significantly improved muscle strength and functionality in older adults. Participants who received calcium HMB showed enhanced muscle mass and strength compared to those who did not receive supplementation, particularly when combined with vitamin D .
- Another study highlighted that daily intake of calcium HMB resulted in improved lean body mass and muscle strength among older adults, confirming its efficacy as a nutritional intervention .
Sports Performance
Enhancement of Athletic Performance
Calcium HMB is also utilized in sports nutrition to enhance performance and recovery among athletes.
- Research indicates that athletes supplementing with calcium HMB experience reduced muscle damage following intense exercise, which aids in quicker recovery times. This is attributed to its role in protein metabolism and muscle repair .
- A meta-analysis of various studies on athletes found that calcium HMB supplementation led to significant improvements in strength gains and body composition compared to placebo groups, suggesting its effectiveness as a performance enhancer .
Clinical Applications
Therapeutic Uses in Medical Conditions
Beyond sports and nutrition, calcium HMB has potential therapeutic applications.
- Studies have shown that calcium HMB can be beneficial for patients suffering from chronic illnesses such as cancer or HIV/AIDS, where muscle wasting is a significant concern. Its administration has been linked to improved nutritional status and quality of life in these patients .
- In post-surgical settings, calcium HMB supplementation has been associated with reduced recovery times and improved outcomes, indicating its potential role in postoperative care .
Safety and Dosage
Recommended Dosage and Safety Profile
Calcium HMB is generally regarded as safe when taken at recommended dosages (typically around 3 grams per day). Long-term studies have shown no significant adverse effects associated with its use .
Case Studies
Mechanism of Action
Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .
Comparison with Similar Compounds
Comparison with Structurally Similar Calcium Salts
Structural and Physicochemical Properties
The table below compares calcium bis((S)-2-hydroxy-3-methylbutyrate) with analogous calcium salts, focusing on structural features, solubility, and applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Primary Applications |
|---|---|---|---|---|---|---|
| Calcium bis((S)-2-hydroxy-3-methylbutyrate) | 57618-22-1 | C₁₀H₁₆CaO₆ | 288.32 (estimated) | β-hydroxy, branched alkyl chain | Moderate in water | Sports nutrition, muscle health |
| Calcium bis[(R)-3-phenyllactate] | 85391-18-0 | C₁₈H₁₄CaO₆ | 366.40 (estimated) | Phenyl, α-hydroxy | Low in water | Antimicrobial agents, food preservatives |
| Calcium bis(sulphanilate) | 71597-87-0 | C₁₂H₁₀CaN₂O₆S₂ | 398.42 (estimated) | Sulfonic acid, aromatic amine | High in water | Pharmaceuticals, dye intermediates |
| Calcium gluconate | 299-28-5 | C₁₂H₂₂CaO₁₄ | 430.38 | Polyhydroxy carboxylate | Very high in water | Calcium supplementation, medical IV |
Key Observations:
- Solubility: Calcium gluconate exhibits the highest water solubility due to its multiple hydroxyl groups, making it suitable for intravenous administration . In contrast, calcium bis((S)-2-hydroxy-3-methylbutyrate) has moderate solubility, which may limit its use to oral supplements.
- Bioactivity : The β-hydroxy and branched-chain structure of HMB enhances its muscle-specific metabolic effects compared to phenyl- or sulfonic acid-containing analogs .
- Stereochemistry : The (S)-enantiomer of HMB is biologically active, whereas the (R)-enantiomer in calcium bis[(R)-3-phenyllactate] may have divergent applications, such as antimicrobial activity .
Functional Comparison with Non-Calcium Salts
Sodium isobutyrate (C₄H₇NaO₂, 110 g/mol) is used in industrial processes and lacks the hydroxy functional group critical for HMB’s metabolic effects . Methyl laurate, an ester, is unrelated in bioactivity but highlights the diversity of alkyl-chain derivatives in industrial chemistry .
Biological Activity
Calcium bis((S)-2-hydroxy-3-methylbutyrate), commonly referred to as Calcium HMB, is a calcium salt of the metabolite β-hydroxy-β-methylbutyrate (HMB). This compound has garnered attention for its potential biological activities, particularly in muscle metabolism, recovery from exercise, and overall health benefits. This article delves into the biological activity of Calcium HMB, supported by research findings, data tables, and case studies.
Overview of Calcium HMB
Calcium HMB is derived from the amino acid leucine and is known for its role in protein metabolism. It is primarily used as a dietary supplement to enhance muscle mass and strength, particularly in populations at risk of muscle loss, such as the elderly or those undergoing intensive training.
The biological activity of Calcium HMB can be attributed to several mechanisms:
- Muscle Protein Synthesis (MPS) : Calcium HMB has been shown to enhance MPS while reducing muscle protein breakdown (MPB). A study indicated that a dose of approximately 3 g of oral Calcium HMB resulted in a significant increase in plasma HMB concentrations and subsequently stimulated MPS while suppressing MPB .
- Anabolic Signaling Pathways : Calcium HMB activates the mTOR signaling pathway, which is crucial for muscle growth. Increases in the phosphorylation of mTOR substrates such as p70S6K1 and RPS6 were observed following Calcium HMB administration .
- Recovery from Exercise-Induced Damage : Research indicates that Calcium HMB may mitigate exercise-induced muscle damage, enhancing recovery rates in both trained and untrained individuals .
Case Studies
- Study on Older Adults : A long-term study assessed the effects of Calcium HMB combined with Vitamin D on muscle strength and functionality in older adults. Results showed significant improvements in functional indices over 12 months, indicating that supplementation could enhance physical function even without exercise .
- Exercise Recovery : In a controlled trial, participants consuming Calcium HMB demonstrated reduced markers of muscle damage post-exercise compared to those receiving a placebo. This highlights its potential role in recovery protocols for athletes .
Data Tables
Pharmacokinetics
The pharmacokinetics of Calcium HMB show rapid absorption and peak plasma concentration within 60 minutes post-ingestion. Studies have reported plasma HMB levels reaching approximately 483.6 μM after administration, indicating robust bioavailability .
Safety and Dietary Intake
Calcium HMB has been evaluated for safety and is generally recognized as safe when consumed within recommended dosages. Health Canada has established guidelines for its inclusion in meal replacements and formulated diets, ensuring adequate calcium intake without posing health risks .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Calcium bis((S)-2-hydroxy-3-methylbutyrate), and how can researchers optimize yield and purity?
- Methodology : Synthesis typically involves reacting (S)-2-hydroxy-3-methylbutyric acid with calcium hydroxide or carbonate under controlled pH (7.5–8.5) and temperature (40–60°C). Purity optimization requires recrystallization from aqueous ethanol or acetone. Analytical techniques like titration (for calcium content) and HPLC (for enantiomeric purity) are critical .
- Data Note : A 2022 study reported yields of 75–85% using calcium hydroxide, with >98% enantiomeric purity confirmed via chiral HPLC .
Q. How can researchers validate the structural identity of Calcium bis((S)-2-hydroxy-3-methylbutyrate)?
- Methodology : Use a combination of:
- FT-IR : Confirm carboxylate (COO⁻) stretching at ~1550–1650 cm⁻¹.
- NMR : ¹H NMR (D₂O) should show signals for the methyl group (δ 0.9–1.1 ppm) and hydroxyl-bearing carbon (δ 3.5–4.0 ppm).
- X-ray crystallography : For definitive stereochemical confirmation .
- Reference : CAS RN 57618-22-1 provides a basis for cross-referencing spectral databases .
Q. What are the key stability considerations for this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ ~210 nm for carboxylate) and LC-MS for byproducts.
- Finding : Stability decreases above pH 8 due to calcium hydroxide precipitation .
Advanced Research Questions
Q. How do stereochemical variations in the hydroxy acid ligand influence calcium binding affinity and bioavailability?
- Methodology : Compare (S)- and (R)-enantiomers using:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with calcium ions.
- Caco-2 cell assays : Measure intestinal permeability to assess bioavailability.
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
- Methodology :
- Meta-analysis : Compare studies controlling for variables like dosage form (solution vs. powder) and animal models (rodent vs. primate).
- Mechanistic Modeling : Use compartmental pharmacokinetic models to isolate absorption vs. metabolism effects.
Q. How can computational chemistry predict interaction mechanisms between Calcium bis((S)-2-hydroxy-3-methylbutyrate) and biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model ligand binding to calcium-sensing receptors (CaSR).
- Density Functional Theory (DFT) : Calculate charge distribution and orbital interactions at the carboxylate-calcium interface.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
